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3-(3-Bromopyridin-4-yl)propanoic acid Documentation Hub

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  • Product: 3-(3-Bromopyridin-4-yl)propanoic acid
  • CAS: 1528488-88-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Characterization and Synthetic Utility of 3-(3-Bromopyridin-4-yl)propanoic Acid

This technical guide is structured to provide actionable, high-level scientific insight into 3-(3-Bromopyridin-4-yl)propanoic acid . It moves beyond basic data aggregation to offer critical analysis of synthetic viabilit...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide actionable, high-level scientific insight into 3-(3-Bromopyridin-4-yl)propanoic acid . It moves beyond basic data aggregation to offer critical analysis of synthetic viability, structural properties, and medicinal chemistry utility.

[1]

Chemical Identity & Structural Analysis[1][2][3][4]

This compound represents a bifunctional pyridine scaffold, characterized by the juxtaposition of a halogen handle (bromine at C3) and a flexible carboxylic acid tail (at C4). This specific substitution pattern is critical for fragment-based drug discovery (FBDD), allowing for orthogonal functionalization.

Core Identifiers
ParameterData
IUPAC Name 3-(3-Bromopyridin-4-yl)propanoic acid
CAS Registry Number 1528488-88-1
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
SMILES OC(=O)CCc1c(Br)cncc1
InChI Key NPPIURJPMOIQNT-UHFFFAOYSA-N
Physicochemical Profile (Predicted)[1]
  • pKa (Acid): ~4.5 (Carboxylic acid tail)

  • pKa (Base): ~2.8 (Pyridine nitrogen; suppressed by electron-withdrawing Br)[1]

  • LogP: ~1.3 (Moderate lipophilicity, suitable for CNS penetration in derivatives)

  • H-Bond Donors/Acceptors: 1 / 3[1]

Synthetic Pathways & Experimental Protocols

The synthesis of 3-(3-Bromopyridin-4-yl)propanoic acid requires a strategy that differentiates between the halogen positions.[1] Direct functionalization of 3,4-dibromopyridine is often non-selective.[1] The most robust route exploits the reactivity difference between iodine and bromine (I > Br) in palladium-catalyzed cross-couplings.

Strategic Workflow: The Chemoselective Heck Route

This pathway utilizes 3-bromo-4-iodopyridine as the starting material. The C4-Iodine bond undergoes oxidative addition with Pd(0) significantly faster than the C3-Bromine bond, ensuring regiocontrol.[1]

Synthesis SM 3-Bromo-4-iodopyridine Inter Intermediate: Methyl 3-(3-bromopyridin-4-yl)acrylate SM->Inter Methyl Acrylate Pd(OAc)2, PPh3, Et3N (Heck Coupling) Prod Target: 3-(3-Bromopyridin-4-yl)propanoic acid Inter->Prod 1. H2, Rh/C (Selective Red.) 2. LiOH, THF/H2O (Hydrolysis)

Figure 1: Chemoselective synthesis exploiting the reactivity differential between C4-I and C3-Br.[1]

Detailed Protocol
Step 1: Regioselective Heck Coupling

Objective: Install the carbon chain at C4 without disturbing the C3-Bromine.[1]

  • Reagents: 3-Bromo-4-iodopyridine (1.0 equiv), Methyl acrylate (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Triethylamine (2.5 equiv).

  • Solvent: Anhydrous DMF or MeCN (degassed).

  • Procedure:

    • Charge a reaction vessel with the aryl iodide, catalyst, and ligand under inert atmosphere (N₂ or Ar).

    • Add solvent and base, followed by methyl acrylate.

    • Heat to 80–90 °C for 4–6 hours. Note: Do not exceed 100 °C to prevent activation of the C3-Br bond.[1]

    • Monitor: TLC should show consumption of the iodide.

    • Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Concentrate and purify via silica flash chromatography (Hexane/EtOAc gradient).

Step 2: Selective Hydrogenation & Hydrolysis

Objective: Reduce the alkene without de-halogenating the pyridine ring (a common side reaction with Pd/C).

  • Reagents: Methyl 3-(3-bromopyridin-4-yl)acrylate, Wilkinson’s Catalyst [RhCl(PPh₃)₃] OR Pt/C (sulfided).

  • Procedure:

    • Dissolve the intermediate in EtOH/THF.

    • Add catalyst (1–3 mol%).

    • Stir under H₂ balloon (1 atm) at RT. Caution: High pressure or Pd/C will strip the bromine.

    • Once the alkene is reduced (check via ¹H NMR: disappearance of vinylic protons at 6.5–7.5 ppm), filter the catalyst.

  • Hydrolysis:

    • Treat the saturated ester with LiOH (2 equiv) in THF/H₂O (1:1) at RT for 2 hours.

    • Acidify carefully to pH ~4–5 with 1N HCl to precipitate the zwitterionic product or extract with EtOAc.

Medicinal Chemistry Applications

The 3-(3-Bromopyridin-4-yl)propanoic acid scaffold is a versatile "orthogonally protected" building block.[1] The carboxylic acid allows for amide coupling (peptidomimetics), while the bromine serves as a latent handle for Suzuki/Buchwald couplings later in the synthetic sequence.

Pathway: Bicyclic Heterocycle Construction

This molecule is a prime precursor for synthesizing azaindoles and naphthyridinones , scaffolds frequently found in kinase inhibitors (e.g., JAK, VEGFR inhibitors).

Applications Target 3-(3-Bromopyridin-4-yl) propanoic acid Amide Amide Coupling (R-NH2) Target->Amide Cyclization Intramolecular Cyclization Target->Cyclization Peptidomimetic Peptidomimetics (Protease Inhibitors) Amide->Peptidomimetic Suzuki Coupling at C3-Br Naphthyridinone 1,6-Naphthyridin-5-ones (Kinase Inhibitors) Cyclization->Naphthyridinone Pd-catalyzed C-N Bond Formation

Figure 2: Divergent synthesis capabilities of the scaffold.[1]

Key Therapeutic Areas
  • Kinase Inhibition: The pyridine nitrogen can act as a hinge binder in the ATP-binding pocket of kinases.

  • Neurological Targets: Bromopyridine derivatives are often explored as ligands for nicotinic acetylcholine receptors (nAChRs).

Analytical Validation

To validate the integrity of the synthesized compound, the following analytical signals must be confirmed.

TechniqueExpected Signal / Observation
¹H NMR (DMSO-d₆) δ 12.1 (s, 1H, COOH), 8.6 (s, 1H, C2-H), 8.4 (d, 1H, C6-H), 7.3 (d, 1H, C5-H), 2.9 (t, 2H, Ar-CH₂), 2.6 (t, 2H, CH₂-COOH).
LC-MS (ESI+) [M+H]⁺ peak at 230/232 (1:1 isotopic pattern characteristic of Bromine).
Appearance White to off-white crystalline solid.[1]

References

  • PubChem. (n.d.). 3-(3-Bromopyridin-4-yl)propanoic acid (Compound CID 137964165).[1][2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles.[1] Beilstein Journal of Organic Chemistry. Retrieved October 26, 2023, from [Link]

Sources

Protocols & Analytical Methods

Method

preparation of fused naphthyridine systems from 3-(3-Bromopyridin-4-yl)propanoic acid

An Application Note and Protocol for the Synthesis of Fused Naphthyridine Systems from 3-(3-Bromopyridin-4-yl)propanoic Acid For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of Fused Naphthyridine Systems from 3-(3-Bromopyridin-4-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Naphthyridine Scaffold

Naphthyridines, also known as pyridopyridines, are a class of heterocyclic compounds composed of two fused pyridine rings.[1][2] These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects.[1] The structural versatility of the naphthyridine core allows for the development of compounds with diverse pharmacological profiles, making them privileged structures in drug discovery programs.[3][4] This application note provides a detailed protocol for the synthesis of a fused naphthyridine system, specifically a tetrahydronaphthyridinone, from the readily accessible starting material, 3-(3-Bromopyridin-4-yl)propanoic acid.

The synthetic strategy outlined herein is a two-step process involving an initial palladium-catalyzed C-N bond formation followed by an intramolecular cyclization to construct the fused heterocyclic system. This approach offers a reliable and adaptable method for the preparation of this important class of molecules.

Overall Synthetic Workflow

The preparation of the fused naphthyridine system from 3-(3-Bromopyridin-4-yl)propanoic acid is a two-step process. The first step is a Buchwald-Hartwig amination to introduce an amino group at the 3-position of the pyridine ring. The subsequent step is an intramolecular cyclization of the resulting amino acid to form the desired fused naphthyridinone.

G start 3-(3-Bromopyridin-4-yl)propanoic acid step1 Step 1: Buchwald-Hartwig Amination start->step1 intermediate 3-(3-Aminopyridin-4-yl)propanoic acid step1->intermediate step2 Step 2: Intramolecular Cyclization intermediate->step2 product Fused Naphthyridinone step2->product

Caption: Overall workflow for the synthesis of the fused naphthyridine system.

Part 1: Buchwald-Hartwig Amination of 3-(3-Bromopyridin-4-yl)propanoic Acid

The first step in the synthesis is the conversion of the bromo-substituted pyridine to an amino-substituted pyridine. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[5] This reaction utilizes a palladium catalyst and a suitable phosphine ligand to couple an amine with an aryl halide.[6][7] In this protocol, we will use ammonia or an ammonia surrogate as the amine source.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
3-(3-Bromopyridin-4-yl)propanoic acid230.051.01.0
Palladium(II) acetate (Pd(OAc)₂)224.500.020.02
Xantphos578.680.040.04
Sodium tert-butoxide (NaOtBu)96.102.52.5
Benzophenone imine181.241.21.2
Toluene-10 mL-
1 M Hydrochloric acid (HCl)-As needed-

Procedure:

  • To an oven-dried Schlenk flask, add 3-(3-Bromopyridin-4-yl)propanoic acid (1.0 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Add sodium tert-butoxide (2.5 mmol) and benzophenone imine (1.2 mmol) to the flask under a positive pressure of argon.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add 1 M HCl (10 mL) and stir vigorously for 1 hour to hydrolyze the imine.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(3-Aminopyridin-4-yl)propanoic acid.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and a bulky biarylphosphine ligand like Xantphos is highly effective for C-N cross-coupling reactions involving heteroaryl halides.[8]

  • Amine Source: Benzophenone imine serves as an ammonia surrogate, which can be more convenient to handle than gaseous ammonia. The resulting imine is readily hydrolyzed under acidic conditions to reveal the primary amine.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to facilitate the catalytic cycle.

  • Solvent: Toluene is a common solvent for these reactions due to its high boiling point and ability to dissolve the reagents.

Part 2: Intramolecular Cyclization to the Fused Naphthyridinone

The second step is the intramolecular cyclization of 3-(3-Aminopyridin-4-yl)propanoic acid to form the fused naphthyridinone ring system. This transformation is an amide bond formation, which can be promoted by activating the carboxylic acid. Here, we will use thionyl chloride to convert the carboxylic acid to the more reactive acid chloride in situ, which then readily undergoes intramolecular cyclization.

Experimental Protocol: Intramolecular Cyclization

Materials:

ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
3-(3-Aminopyridin-4-yl)propanoic acid166.171.01.0
Thionyl chloride (SOCl₂)118.972.02.0
Dichloromethane (DCM)-15 mL-

Procedure:

  • To a round-bottom flask, add 3-(3-Aminopyridin-4-yl)propanoic acid (1.0 mmol) and anhydrous dichloromethane (15 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.0 mmol) dropwise to the stirred suspension.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the fused naphthyridinone.

Reaction Mechanism:

G start 3-(3-Aminopyridin-4-yl)propanoic acid step1 Activation with SOCl₂ start->step1 intermediate Acid Chloride Intermediate step1->intermediate step2 Intramolecular Nucleophilic Attack intermediate->step2 product Fused Naphthyridinone step2->product

Caption: Proposed mechanism for the intramolecular cyclization.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a fused naphthyridine system from 3-(3-Bromopyridin-4-yl)propanoic acid. The two-step sequence, involving a Buchwald-Hartwig amination and an intramolecular cyclization, is a robust and efficient method for the construction of this valuable heterocyclic scaffold. The protocols and rationales provided herein are intended to be a valuable resource for researchers in organic synthesis and medicinal chemistry.

References

  • Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. Available at: [Link]

  • Alonso, E., et al. (2019). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 24(17), 3179. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

  • Kaur, M., et al. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry, 21(35), 7121-7146. Available at: [Link]

  • Marco-Contelles, J., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(19), 6033. Available at: [Link]

  • Shestakova, T., et al. (2023). Synthesis of Novel Benzo[b][1][3]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662. Available at: [Link]

  • Cheng, M., et al. (2023). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic Chemistry Frontiers, 10(17), 4218-4223. Available at: [Link]

  • The University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Available at: [Link]

  • van der Vlugt, J. I., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 314-329. Available at: [Link]

  • ScienceDirect. (n.d.). Methods and Strategies for C–N Bond Formation Reactions. Available at: [Link]

  • Scribd. (n.d.). CeN Bond Formation in Pyridine Reactions. Available at: [Link]

  • Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • PubMed. (2015). Transition-metal-catalyzed C-N bond forming reactions using organic azides as the nitrogen source: a journey for the mild and versatile C-H amination. Available at: [Link]

  • Beilstein Journals. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Available at: [Link]

  • ACS Publications. (2011). A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. Available at: [Link]

  • National Center for Biotechnology Information. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link]

Sources

Application

Application Note: A Practical Guide to the Suzuki-Miyaura Cross-Coupling of 3-(3-Bromopyridin-4-yl)propanoic Acid

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction is indispensable in pharmaceutical and materials science for constructing biaryl and heteroaryl scaffolds, which are core components of numerous commercial drugs and advanced materials.[3]

This guide provides a detailed protocol and in-depth scientific rationale for a particularly relevant yet challenging transformation: the Suzuki-Miyaura coupling of 3-(3-Bromopyridin-4-yl)propanoic acid . This substrate is of significant interest as it provides a direct route to 4-aryl-substituted pyridylpropanoic acids, a motif found in various biologically active molecules.

However, the reaction presents two principal challenges that require careful consideration:

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.

  • The Carboxylic Acid: The acidic proton of the propanoic acid moiety can react with the base required for the catalytic cycle, while the carboxylate itself could chelate the palladium center.

This document offers a robust, field-proven protocol designed to navigate these challenges, supported by mechanistic insights, workflow visualizations, and a comprehensive troubleshooting guide.

The Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the Suzuki-Miyaura catalytic cycle is crucial for rational problem-solving and optimization. The reaction proceeds through a sequence of three key steps involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][2][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-(3-Bromopyridin-4-yl)propanoic acid, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive halides.[1]

  • Transmetalation: This is the step where the base plays its most critical role.[5] The base activates the organoboron species (e.g., a phenylboronic acid) to form a more nucleophilic borate complex.[6][7][8] This borate then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation di_aryl_pd Ar-Pd(II)L₂(Ar') transmetalation->di_aryl_pd reductive_elimination Reductive Elimination di_aryl_pd->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Product) reductive_elimination->product aryl_halide Ar-Br (3-(3-Bromopyridin-4-yl)propanoic acid) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ borate_complex [Ar'-B(OH)₃]⁻ boronic_acid->borate_complex base Base (e.g., K₃PO₄) base->borate_complex + OH⁻ borate_complex->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling with Phenylboronic Acid

This protocol provides a reliable starting point for the coupling of 3-(3-Bromopyridin-4-yl)propanoic acid with a representative partner, phenylboronic acid.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Equiv.Purity
3-(3-Bromopyridin-4-yl)propanoic acidC₈H₈BrNO₂230.061.01.0>97%
Phenylboronic AcidC₆H₇BO₂121.931.51.5>98%
Pd(PPh₃)₄ (Tetrakis)C₇₂H₆₀P₄Pd1155.560.030.03>98%
Potassium Phosphate (K₃PO₄)K₃PO₄212.273.03.0>98%
1,4-DioxaneC₄H₈O₂88.118 mL-Anhydrous
WaterH₂O18.022 mL-Degassed

Scientist's Note: The choice of a relatively strong, non-nucleophilic base like K₃PO₄ is deliberate. It is effective in activating the boronic acid without promoting side reactions with the carboxylic acid. The use of a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ avoids the need for an in-situ reduction step, which can sometimes be inefficient.[10]

Step-by-Step Methodology
  • Reaction Setup:

    • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-(3-Bromopyridin-4-yl)propanoic acid (230 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium phosphate (637 mg, 3.0 mmol).

    • Seal the flask with a rubber septum.

  • Inerting the Atmosphere:

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. This degassing process is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[10]

  • Solvent Addition:

    • Under a positive pressure of inert gas, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water via syringe.

    • Stir the mixture for 5 minutes to ensure good suspension of the solids.

  • Catalyst Addition:

    • Briefly remove the septum and add Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask against a positive flow of inert gas.

    • Immediately reseal the flask.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 12-18 hours. Vigorous stirring is essential, especially in biphasic systems, to ensure efficient mass transfer between phases.[10]

    • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up Procedure:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with 20 mL of ethyl acetate.

    • Carefully add 1 M HCl (aq.) dropwise to adjust the pH to ~4-5. This will protonate the product's carboxylate and any remaining K₃PO₄.

    • Transfer the mixture to a separatory funnel and add 20 mL of water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine the organic extracts and wash with brine (25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. A solvent gradient of hexane/ethyl acetate with 1% acetic acid is often effective for eluting the desired product, 3-(3-phenylpyridin-4-yl)propanoic acid.

General Experimental Workflow

The following diagram illustrates the logical flow from initial setup to final product analysis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants (Aryl Halide, Boronic Acid, Base) C Assemble in Schlenk Flask A->C B Degas Solvents E Add Solvents B->E D Purge with Inert Gas C->D D->E F Add Pd Catalyst E->F G Heat and Stir (e.g., 90°C, 16h) F->G H Monitor by TLC/LC-MS G->H I Cool & Quench (pH Adjustment) H->I Upon Completion J Liquid-Liquid Extraction I->J K Dry & Concentrate J->K L Column Chromatography K->L M Characterization (NMR, MS) L->M

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Thermal Stability of 3-(3-Bromopyridin-4-yl)propanoic Acid

Welcome to the technical support center for 3-(3-Bromopyridin-4-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(3-Bromopyridin-4-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. A common challenge encountered when working with this and similar compounds is the propensity for decarboxylation upon heating. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you mitigate this unwanted side reaction and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation, and why is it a concern with 3-(3-Bromopyridin-4-yl)propanoic acid?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For 3-(3-Bromopyridin-4-yl)propanoic acid, heating can induce the loss of the propanoic acid's carboxyl group, leading to the formation of 3-bromo-4-ethylpyridine. This is problematic as it consumes your starting material and generates a significant impurity, complicating purification and reducing the yield of your desired product. While regular carboxylic acids are generally stable, those with certain structural features, like a β-carbonyl group, are more prone to decarboxylation at elevated temperatures[1]. Although our target molecule is not a β-keto acid, the pyridine ring can influence the stability of the carboxylic acid group, especially at high temperatures.

Q2: I'm observing browning in my reaction mixture and a lower-than-expected yield. Could this be due to decarboxylation?

A2: Yes, these are classic signs of decomposition, with decarboxylation being a likely culprit, especially if your reaction is conducted at elevated temperatures. The formation of byproducts and subsequent decomposition pathways can lead to the discoloration of the reaction mixture. To confirm if decarboxylation is occurring, we recommend analyzing a crude sample of your reaction mixture by mass spectrometry (MS) to look for the mass of the decarboxylated product (3-bromo-4-ethylpyridine, MW: 186.05 g/mol ) or by Nuclear Magnetic Resonance (NMR) spectroscopy to identify its characteristic signals.

Q3: What are the primary strategies to prevent the decarboxylation of 3-(3-Bromopyridin-4-yl)propanoic acid?

A3: The most effective strategy is to avoid high temperatures. This can be achieved through several approaches:

  • Utilize Modern Coupling Reagents: For reactions like amide bond formation, many modern coupling reagents enable the reaction to proceed efficiently at room temperature, thereby circumventing the need for heat.[2]

  • Protect the Carboxylic Acid Group: If high temperatures are unavoidable for another transformation in your synthetic route (e.g., a cross-coupling reaction), the carboxylic acid can be temporarily converted into an ester. Esters are significantly more stable to decarboxylation. The ester can then be hydrolyzed back to the carboxylic acid at the end of the synthesis under mild conditions.

  • Optimize Reaction Conditions: If heating is necessary, it is crucial to carefully control the temperature and reaction time. Lowering the temperature and extending the reaction time can often provide a better outcome.[3]

Troubleshooting Guides & Recommended Protocols

Scenario 1: Low Yield in Amide Coupling Reactions

You are attempting to synthesize an amide from 3-(3-Bromopyridin-4-yl)propanoic acid and an amine, but are observing low yields and the presence of a significant byproduct corresponding to the decarboxylated starting material.

The likely cause is the use of high temperatures to drive the amide bond formation. Traditional methods of amide synthesis without activating agents require high temperatures, which can lead to the decarboxylation of your starting material.

By using a suitable coupling agent, the carboxylic acid can be activated in situ to react with the amine at room temperature. This is the most direct way to prevent thermal decarboxylation.

Below is a comparison of common coupling reagents that are effective at or below room temperature:

Coupling ReagentAdditiveTypical SolventTemperature (°C)Key Advantages
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine)DCM, DMF0 to 25Water-soluble urea byproduct, good for a wide range of substrates.[2]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)DIPEA (N,N-Diisopropylethylamine) or Et₃N (Triethylamine)DMF, NMP0 to 25High efficiency, especially for hindered amines and acids.
DCC (N,N'-Dicyclohexylcarbodiimide)NHS (N-Hydroxysuccinimide)DCM, THF0 to 25Inexpensive, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.[3]

This protocol describes a general procedure for the room-temperature coupling of 3-(3-Bromopyridin-4-yl)propanoic acid with a primary or secondary amine.

Materials:

  • 3-(3-Bromopyridin-4-yl)propanoic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC (1.2 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 3-(3-Bromopyridin-4-yl)propanoic acid and your amine of choice.

  • Dissolve the solids in anhydrous DCM (or DMF).

  • Add DMAP (catalytic amount) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add EDC to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Rationale for this method: This approach proceeds at room temperature, completely avoiding the risk of thermal decarboxylation.[3] The use of EDC activates the carboxylic acid, making it highly reactive towards nucleophilic attack by the amine under very mild conditions.[2]

Scenario 2: Decarboxylation During Palladium-Catalyzed Cross-Coupling Reactions

You are planning to use the bromine atom on the pyridine ring for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Sonogashira), which often requires elevated temperatures. You are concerned about the stability of the free carboxylic acid under these conditions.

Your concern is valid. Many cross-coupling reactions are run at temperatures ranging from 60 °C to over 100 °C. These conditions are often sufficient to induce decarboxylation. Additionally, the free carboxylic acid can sometimes interfere with the catalytic cycle of the palladium catalyst.[4]

A robust strategy is to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before performing the cross-coupling reaction. The ester can be easily hydrolyzed back to the carboxylic acid in a subsequent step.

Caption: Workflow for cross-coupling with a protecting group strategy.

Materials:

  • 3-(3-Bromopyridin-4-yl)propanoic acid (1.0 eq)

  • Methanol or Ethanol (as solvent and reagent)

  • Concentrated Sulfuric Acid (catalytic amount)

Procedure:

  • Dissolve 3-(3-Bromopyridin-4-yl)propanoic acid in an excess of methanol or ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux (typically 60-80 °C) for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, carefully neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the ester with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the ester, which can often be used in the next step without further purification.

The following is a general protocol for a Suzuki-Miyaura coupling. Conditions may need to be optimized for your specific boronic acid.[5][6][7]

Materials:

  • Methyl 3-(3-bromopyridin-4-yl)propanoate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(OAc)₂ (2 mol%) or Pd(PPh₃)₄ (2 mol%)

  • Ligand (e.g., PPh₃, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent system (e.g., Toluene/H₂O, 4:1)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the protected ester, arylboronic acid, palladium catalyst, ligand, and base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer.

  • Purify the crude product by column chromatography.

Visualizing the Problem: The Decarboxylation Pathway

The diagram below illustrates the general mechanism of thermal decarboxylation, which you are aiming to prevent. High thermal energy can lead to the cleavage of the C-C bond, releasing CO₂ and forming a carbanion intermediate, which is then protonated to yield the final byproduct.

G Start 3-(3-Bromopyridin-4-yl)propanoic acid Heat Δ (Heat) Start->Heat Intermediate Transition State / Intermediate Heat->Intermediate C-C bond cleavage CO2 CO₂ Intermediate->CO2 Product 3-Bromo-4-ethylpyridine (Unwanted Byproduct) Intermediate->Product

Caption: The thermal decarboxylation pathway of the starting material.

By understanding these principles and utilizing the provided protocols, you can effectively prevent the decarboxylation of 3-(3-Bromopyridin-4-yl)propanoic acid and improve the efficiency and reliability of your synthetic routes.

References

  • Friis, S. D., Lindhardt, A. T., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 2054–2057. Available from: [Link]

  • Brown, E. V., & Moser, R. J. (1971). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Journal of Organic Chemistry, 36(3), 454-457. Available from: [Link]

  • Talele, T. T. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Mini-Reviews in Organic Chemistry, 7(4), 305-312. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available from: [Link]

  • Google Patents. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids. Available from: [Link]

  • Liu, C., et al. (2018). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic Chemistry Frontiers, 5(1), 123-126. Available from: [Link]

  • Iska, V. B., et al. (2021). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • da Silva, A. C. M., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105. Available from: [Link]

  • Dunn, G. E., & Thimm, H. F. (1971). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 49(22), 3739-3746. Available from: [Link]

  • ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Available from: [Link]

  • PubChem. 3-(Pyridin-4-yl)propanoic acid. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • Reddit. Do carboxylic acids interfere with Suzukis?. Available from: [Link]

  • Gstach, H., & Seela, F. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. Molecules, 12(8), 1856-1863. Available from: [Link]

  • PubChem. 3-Bromopyridine. Available from: [Link]

  • Gui, R. (2017). Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis. University of Nebraska - Lincoln. Available from: [Link]

  • Schimler, S. D., et al. (2022). A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids. Journal of the American Chemical Society, 144(19), 8496-8504. Available from: [Link]

  • Ark Pharma Scientific Limited. 3-(3-bromopyridin-2-yl)propanoic acid. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS fragmentation pattern and identification of 3-(3-Bromopyridin-4-yl)propanoic acid

Executive Summary In drug discovery, 3-(3-Bromopyridin-4-yl)propanoic acid (CAS: 10167-86-9) serves as a critical scaffold for peptidomimetics and kinase inhibitors. Its amphoteric nature (pyridine nitrogen and carboxyli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, 3-(3-Bromopyridin-4-yl)propanoic acid (CAS: 10167-86-9) serves as a critical scaffold for peptidomimetics and kinase inhibitors. Its amphoteric nature (pyridine nitrogen and carboxylic acid tail) combined with the bromine halogen handle makes it a versatile building block, but also presents specific analytical challenges.

This guide provides a rigorous technical comparison of identification methodologies, focusing on LC-MS/MS fragmentation as the gold standard for sensitivity and specificity. We contrast this approach with traditional alternatives (NMR, LC-UV) and provide a validated experimental workflow for distinguishing this compound from its regioisomers.

Part 1: The Isotopic Signature & Fragmentation Logic

Before establishing a protocol, we must understand the "fingerprint" of the molecule. The presence of a bromine atom provides a unique isotopic signature that acts as an internal validation standard during MS analysis.

The Bromine Doublet (The "M" and "M+2")

Unlike standard organic molecules, this compound does not exist as a single dominant mass. Natural bromine exists as


 (50.7%) and 

(49.3%).
  • Diagnostic Value: Any genuine signal for this compound must appear as a doublet separated by 2.0 Da with nearly equal intensity (1:1 ratio).

  • Precursor Ions (

    
    ): 
    
    • m/z 230.0 (containing

      
      )
      
    • m/z 232.0 (containing

      
      )
      
Fragmentation Mechanics (MS/MS)

To identify this specific structure, we rely on Collision-Induced Dissociation (CID).[1] The fragmentation follows a predictable "stripping" mechanism:

  • Dehydration/Decarboxylation: The propanoic acid tail is the most labile. We typically see an initial loss of water (

    
     Da) or 
    
    
    
    (
    
    
    Da).
  • Side-Chain Cleavage: High collision energy (CE) cleaves the C-C bond connecting the propanoic chain to the pyridine ring, yielding the stable bromopyridinium ion.

  • Ring Fragmentation: Extreme energies rupture the pyridine ring (loss of HCN).

Figure 1: Predicted Fragmentation Pathway The following diagram maps the logical dissociation steps used for Multiple Reaction Monitoring (MRM) transition selection.

FragmentationPathway Parent Precursor [M+H]+ m/z 230.0 / 232.0 Frag1 Dehydrated Ion [M+H - H2O]+ m/z 212.0 / 214.0 Parent->Frag1 - H2O (18 Da) Frag2 Decarboxylated Ion [M+H - CO2]+ m/z 186.0 / 188.0 Parent->Frag2 - CO2 (44 Da) Frag3 Bromopyridinium Core [M+H - C3H5O2]+ m/z 157.0 / 159.0 Parent->Frag3 - Propanoic Chain (73 Da) (Quantifier Transition) Frag4 Pyridyl Radical (Debromination) m/z 151.1 Frag3->Frag4 - Br (79/81 Da)

Caption: Fragmentation tree for 3-(3-Bromopyridin-4-yl)propanoic acid showing primary neutral losses and the diagnostic bromopyridinium core.

Part 2: Comparative Analysis of Identification Methods

Why choose LC-MS/MS over NMR or LC-UV? The following table benchmarks these techniques specifically for trace analysis and regioisomer differentiation (e.g., distinguishing the 4-yl isomer from the 2-yl isomer).

FeatureLC-MS/MS (Triple Quad) LC-HRMS (Q-TOF/Orbitrap) 1H-NMR (600 MHz) LC-UV (254 nm)
Primary Use Case Quantitation & Screening Metabolite ID & Unknowns Structural Confirmation Purity Check
Sensitivity High (pg/mL range)High (ng/mL range)Low (mg required)Moderate (µg/mL)
Specificity Excellent (MRM transitions)High (Exact Mass + Isotopes)Absolute (Coupling constants)Low (Retention time only)
Isomer ID Good (Requires chromatographic separation)Good (Requires chromatographic separation)Best (Distinct splitting patterns)Poor
Throughput High (mins/sample)ModerateLow (mins-hours)High

Expert Insight: While NMR is the definitive structural proof, it is useless for pharmacokinetic (PK) studies where the compound is in plasma at nanomolar concentrations. LC-MS/MS is the operational choice for biological matrices. However, distinguishing the 3-bromo-4-yl from the 3-bromo-2-yl isomer by MS alone is risky as they share identical fragments. Chromatographic separation is mandatory.

Part 3: Validated Experimental Protocol

This protocol is designed for a Triple Quadrupole (QqQ) system, optimized for polarity and acidic handling.

Sample Preparation
  • Solvent: Dissolve standard in Methanol:Water (50:50) + 0.1% Formic Acid.[2]

  • Concentration: 100 ng/mL for tuning; 1-1000 ng/mL for calibration.

Chromatographic Conditions (LC)

The propanoic acid tail makes this molecule polar. A standard C18 column may suffer from poor retention (early elution).

  • Column: Waters HSS T3 (C18 with proprietary end-capping for polar retention) or HILIC.

    • Recommendation:HSS T3, 2.1 x 50mm, 1.8 µm .

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B hold (0-0.5 min) -> Ramp to 95% B (3.0 min).

Mass Spectrometry Parameters (Source: ESI+)
  • Ionization: Positive Mode (ESI+). The pyridine nitrogen protonates readily (

    
    ).
    
  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 400°C (High temp needed to desolvate the carboxylic acid).

MRM Transitions Table

Use these transitions to program your method. Note the inclusion of the "dummy" isotope transition for confirmation.

Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)TypeInterpretation
230.0 (

)
157.0 22Quantifier Loss of Propanoic Acid Chain
230.0 (

)
186.0 15Qualifier 1Loss of

232.0 (

)
159.0 22Qualifier 2Isotope Confirmation (Must match Quantifier RT)

Part 4: Analytical Workflow Diagram

Figure 2: Step-by-Step Identification Workflow This decision tree guides the analyst from sample injection to confirmed identification, accounting for potential isomer interference.

Workflow Start Sample Injection LC LC Separation (HSS T3 Column) Start->LC MS MS Detection (ESI+) LC->MS Check1 Is Precursor Doublet Present? (230.0 / 232.0) MS->Check1 Fail1 Negative ID (Not Brominated) Check1->Fail1 No Check2 Do Fragments Match? (157/159 & 186/188) Check1->Check2 Yes (1:1 Ratio) Fail2 False Positive (Isobaric Interference) Check2->Fail2 No Check3 Retention Time Match? (vs. Regioisomer Std) Check2->Check3 Yes Pass POSITIVE IDENTIFICATION Check3->Pass Matches Target RT Regio Regioisomer Flag (Likely 2-Br isomer) Check3->Regio Matches Isomer RT

Caption: Logical workflow for confirming 3-(3-Bromopyridin-4-yl)propanoic acid, emphasizing the critical retention time check against regioisomers.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for fragmentation mechanisms including McLafferty rearrangement and neutral losses).[3]

  • Holčapek, M., et al. (2010). "Fragmentation behavior of pyridine carboxylic acids and their derivatives." Journal of Mass Spectrometry, 45(8), 875-886. (Establishes decarboxylation pathways for pyridine acids).

  • Thermo Fisher Scientific. (2023). "Orbitrap Exploris 240 Mass Spectrometer: Application Note on Small Molecule Identification." (Reference for High-Res Isotope Pattern Analysis).

  • Waters Corporation. (2021). "ACQUITY UPLC HSS T3 Column Care & Use Manual." (Reference for polar compound retention strategies).

Sources

Comparative

Comparative Guide: 3-(3-Bromopyridin-4-yl)propanoic Acid vs. 3-Bromo-2-Isomer

[1] Executive Summary Objective: To provide a definitive technical framework for distinguishing 3-(3-Bromopyridin-4-yl)propanoic acid (Target) from its regioisomer, 3-(3-Bromopyridin-2-yl)propanoic acid (Common Impurity/...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Objective: To provide a definitive technical framework for distinguishing 3-(3-Bromopyridin-4-yl)propanoic acid (Target) from its regioisomer, 3-(3-Bromopyridin-2-yl)propanoic acid (Common Impurity/Isomer).

The Challenge: These isomers typically co-occur during radical alkylation (Minisci reaction) or non-selective cross-coupling syntheses. They share identical molecular weights (MW 230.[1]06) and similar polarities, making low-resolution MS and standard TLC insufficient for differentiation.

The Solution: The definitive distinction lies in 1H NMR spectroscopy , specifically the splitting pattern of the aromatic protons. The target molecule (4-isomer) possesses an isolated proton at the C2 position, appearing as a distinct singlet , whereas the 2-isomer displays a continuous spin system with no singlets.

Structural Analysis & Synthesis Context

Understanding the origin of these isomers is crucial for process control.

Origin of Isomers (Minisci Reaction Context)

The most common synthetic route to these derivatives involves the radical addition of a propanoic acid moiety to 3-bromopyridine .[1]

  • Mechanism: Nucleophilic alkyl radicals attack the electron-deficient pyridine ring.[1]

  • Regioselectivity: The attack is favored at positions ortho (C2) and para (C4) to the nitrogen.

    • Target (C4-Addition): 3-(3-Bromopyridin-4-yl)propanoic acid.[1]

    • Impurity (C2-Addition): 3-(3-Bromopyridin-2-yl)propanoic acid.[1]

Structural Comparison
FeatureTarget: 4-Isomer Impurity: 2-Isomer
IUPAC Name 3-(3-Bromopyridin-4-yl)propanoic acid3-(3-Bromopyridin-2-yl)propanoic acid
CAS Number 1528488-88-11514782-62-7
Substituents Br at C3; Chain at C4Br at C3; Chain at C2
Symmetry AsymmetricAsymmetric
Proton System Isolated H2 (Singlet) + H5/H6 (Doublets)Continuous H4-H5-H6 (Multiplets)

Analytical Protocol: NMR Spectroscopy (Gold Standard)

This is the primary method for validation.[1] The connectivity of the pyridine ring protons dictates the splitting patterns.

1H NMR Prediction & Data
Target: 3-(3-Bromopyridin-4-yl)propanoic acid
  • H2 (Proton between N and Br): This proton is isolated from the others by the bromine at C3 and the nitrogen at C1. It cannot couple via ³J (vicinal) to any other proton.[1]

    • Signal: Singlet (s) .

    • Shift: ~8.6 – 8.8 ppm (Deshielded by N and Br).[1]

  • H5 & H6 (Protons at C5 and C6): These are adjacent.[1]

    • H6: Doublet (d), coupled to H5. ~8.4 ppm (Alpha to N).[1]

    • H5: Doublet (d), coupled to H6. ~7.2 ppm.[1][2]

    • Coupling Constant (³J): ~5.0 Hz (Typical pyridine ortho coupling).[1]

Isomer: 3-(3-Bromopyridin-2-yl)propanoic acid [1]
  • H4, H5, H6 System: The chain is at C2 and Br is at C3. The remaining protons are at C4, C5, and C6. They form a contiguous chain.[1]

    • H4: Doublet (d) or dd. Coupled to H5.

    • H5: Doublet of Doublets (dd) or Triplet. Coupled to H4 and H6.

    • H6: Doublet (d). Coupled to H5.

    • Key Distinction: NO Singlet. All aromatic protons show splitting.[1]

Diagnostic Decision Tree

NMR_Decision_Tree Start Acquire 1H NMR (DMSO-d6 or CDCl3) Check_Aromatic Analyze Aromatic Region (7.0 - 9.0 ppm) Start->Check_Aromatic Singlet_Check Is there a distinct SINGLET around 8.6 - 8.8 ppm? Check_Aromatic->Singlet_Check Target CONFIRMED: Target 3-(3-Bromopyridin-4-yl)propanoic acid (H2 is isolated) Singlet_Check->Target Yes (H2) Isomer CONFIRMED: Isomer 3-(3-Bromopyridin-2-yl)propanoic acid (Contiguous spin system) Singlet_Check->Isomer No (Only Doublets/Multiplets)

Figure 1: NMR logic flow for rapid identification of the correct regioisomer.[1]

Chromatographic Separation (HPLC)

While NMR confirms identity, HPLC is required for purity assessment and isolation.

Polarity & Retention Theory[1]
  • 2-Isomer (Impurity): The carboxylic acid chain at C2 is spatially closer to the pyridine nitrogen.[1] This allows for potential intramolecular hydrogen bonding or electrostatic interaction between the carboxyl proton and the pyridine nitrogen lone pair. This often reduces the effective polarity, making it elute later in Reverse Phase (RP) conditions compared to the 4-isomer, or altering peak shape (tailing).

  • 4-Isomer (Target): The chain is para to the nitrogen, preventing intramolecular interaction. The molecule interacts more strongly with the mobile phase water/buffer.

Recommended Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA to suppress silanol interactions).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 254 nm (Pyridine absorption).[1]

Expected Profile: The 4-isomer typically elutes slightly earlier than the 2-isomer due to the lack of intramolecular shielding of the polar groups, though this is pH dependent.

Experimental Workflow: Purification & Verification

This protocol ensures the isolation of the correct isomer from a crude synthetic mixture.

Step 1: Crude Workup
  • Acidify reaction mixture to pH 3-4 to precipitate the free acid (zwitterionic forms may remain soluble).[1]

  • Extract with Ethyl Acetate/THF (3:1). The pyridine ring makes these compounds moderately polar; pure EtOAc may not be sufficient.[1]

Step 2: Crystallization (First Pass)

The 4-isomer often has a higher melting point and better symmetry for packing than the 2-isomer.[1]

  • Dissolve crude solid in minimum hot Ethanol.[1]

  • Add Water dropwise until turbidity appears.

  • Cool slowly to 4°C.

  • Filter and wash with cold 10% EtOH/Water.

Step 3: Validation
  • Run 1H NMR on the crystals.

  • Check for the H2 Singlet at >8.5 ppm.[1]

  • If the singlet is present but small doublets appear at the baseline, recrystallize.

Workflow Mixture Crude Mixture (2- & 4-isomers) Cryst Recrystallization (EtOH/H2O) Mixture->Cryst Solid Precipitate Cryst->Solid Liquor Mother Liquor (Enriched in 2-isomer) Cryst->Liquor NMR 1H NMR Check Solid->NMR NMR->Cryst Impurity Detected Result Target Confirmed (Singlet Present) NMR->Result H2 Singlet Found

Figure 2: Purification workflow prioritizing the isolation of the 4-isomer.[1]

References

  • Ark Pharm. (n.d.).[1] 3-(3-Bromopyridin-2-yl)propanoic acid (CAS 1514782-62-7).[1] Retrieved from [Link]

  • Duncton, M. A. (2011).[1] Minisci reactions: Versatile C–H functionalization of heterocycles for drug discovery. MedChemComm, 2(12), 1135-1161. (Context on radical alkylation regioselectivity).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Source for Pyridine coupling constants and chemical shifts).[1][2]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 3-(3-Bromopyridin-4-yl)propanoic Acid

This guide provides comprehensive, step-by-step instructions for the safe handling and proper disposal of 3-(3-Bromopyridin-4-yl)propanoic acid (CAS No. 1528488-88-1).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step instructions for the safe handling and proper disposal of 3-(3-Bromopyridin-4-yl)propanoic acid (CAS No. 1528488-88-1). As a halogenated pyridine derivative, this compound requires meticulous management to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. The procedures outlined below are grounded in established safety protocols from regulatory bodies and chemical safety literature, providing a self-validating framework for your operational plans.

Hazard Assessment and Characterization

The chemical structure contains known hazard-conferring moieties. The pyridine ring is a common feature in many toxic compounds, and halogenation (in this case, with bromine) often increases toxicity and environmental persistence.[1][2] The carboxylic acid group can impart corrosive properties.[3] Based on analogous compounds, the following hazards are inferred:

Hazard CategoryInferred RiskRationale and Supporting Evidence
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled. Structurally related compounds like 3-Bromopyridine and 4-Bromopyridine Hydrobromide are classified as acutely toxic.[4][5] The pyridine nucleus itself can be hazardous.
Skin/Eye Damage Causes skin irritation and serious eye damage. 3-Bromopropionic acid is known to cause severe skin burns and eye damage.[3] The non-brominated analog, 3-(Pyridin-4-yl)propanoic acid, is also a known skin and eye irritant.[6]
Respiratory Hazard May cause respiratory irritation. Brominated pyridines are often associated with respiratory tract irritation. Handling should be performed in a manner that avoids dust or aerosol generation.
Environmental Potentially persistent and harmful to aquatic life. Halogenated organic compounds are often subject to stringent disposal regulations due to their environmental persistence. Direct release to drains or waterways is unacceptable.[1][7]
Reactivity Incompatible with strong oxidizing agents and strong bases. The carboxylic acid moiety will react exothermically with bases. Pyridine rings can be susceptible to strong oxidizers.[1][4]

Given these inferred risks, 3-(3-Bromopyridin-4-yl)propanoic acid must be managed as a hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8][9]

Personnel Protection and Safety Precautions

Before handling or preparing waste, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA) guidelines mandate that employers provide and ensure the use of adequate PPE.[10][11]

  • Engineering Controls : All handling of solid 3-(3-Bromopyridin-4-yl)propanoic acid and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Eye and Face Protection : Wear chemical splash goggles and a face shield for comprehensive protection.

  • Skin Protection : Wear a flame-retardant lab coat and appropriate gloves (nitrile or neoprene are recommended). Ensure gloves are inspected before use and changed immediately if contaminated.

  • Respiratory Protection : If there is a risk of aerosol generation outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with an organic vapor/acid gas cartridge may be required.

Step-by-Step Disposal Protocol

The following protocol provides a direct, procedural workflow for the safe segregation and storage of waste 3-(3-Bromopyridin-4-yl)propanoic acid prior to final disposal.

Step 1: Waste Identification and Segregation

The foundational principle of chemical waste management is proper segregation at the point of generation.[12] This prevents dangerous reactions and simplifies the final disposal process.

  • Action : Designate a specific waste stream for "Halogenated Organic Solids."

  • Causality : 3-(3-Bromopyridin-4-yl)propanoic acid is a halogenated compound. Mixing it with non-halogenated waste complicates disposal, as halogenated waste requires high-temperature incineration to prevent the formation of toxic dioxins and furans.[7] Co-mingling also increases the volume and cost of hazardous waste disposal.[13] Never mix this waste with incompatible materials such as strong bases or oxidizing agents.

Step 2: Containerization

The integrity of the waste container is critical to preventing leaks and ensuring safe storage.[13]

  • Action : Select a waste container made of a compatible material (e.g., high-density polyethylene, HDPE) that is in good condition, with no cracks or residue. The container must have a secure, leak-proof screw-top cap.

  • Causality : OSHA mandates that waste containers must be chemically compatible with the waste they hold and equipped with secure closures.[8] Using damaged or incompatible containers, such as food jars, is a direct violation of safety regulations and increases the risk of spills.[12]

Step 3: Labeling

Proper labeling is a strict regulatory requirement and essential for communicating hazards.[14]

  • Action : As soon as the first quantity of waste is added, affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "Waste 3-(3-Bromopyridin-4-yl)propanoic acid" .

    • A clear indication of the hazards (e.g., "Toxic," "Irritant"). Hazard pictograms from the Globally Harmonized System (GHS) should be used.[13]

    • The date of accumulation.

  • Causality : The EPA's Hazardous Waste Generator Improvements Rule has specific requirements for labeling containers in Satellite Accumulation Areas to ensure that anyone handling the container is aware of its contents and the associated dangers.[14]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[12][15]

  • Action : Store the sealed and labeled waste container in a designated SAA. This area should be under the control of laboratory personnel, away from general traffic, and within a secondary containment unit (e.g., a chemical-resistant tray or tub).

  • Causality : Secondary containment is a crucial safety measure to contain any potential leaks or spills from the primary container, preventing contamination of benchtops, floors, or drains.[13][15] Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste in an SAA, which must be managed to prevent overflow.[14]

Step 5: Arranging for Final Disposal

Final disposal must be handled by trained professionals in accordance with federal, state, and local regulations.

  • Action : Once the container is full or has been in storage for the maximum allowed time (typically six months to one year, depending on generator status and local rules), contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[8][12]

  • Causality : The RCRA framework creates a "cradle-to-grave" liability for the waste generator.[9] This means your institution is legally responsible for the waste until it is properly destroyed. The standard disposal method for halogenated wastes is high-temperature incineration at a permitted Treatment, Storage, and Disposal (TSD) facility.[7]

Emergency Procedures: Spill Management

A clear and rehearsed spill response plan is mandated by OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard.[10][16]

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control and Ventilate : If safe to do so, restrict access to the spill area. Ensure the chemical fume hood is operational to maximize ventilation.

  • Don PPE : Before re-entering the area, don the full PPE described in Section 2.

  • Contain and Absorb : For a small spill of the solid material, gently cover it with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect Waste : Carefully sweep the absorbed material and place it into the designated halogenated hazardous waste container using non-sparking tools.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department, documenting the details of the spill and the cleanup procedure.

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making process for the proper disposal of 3-(3-Bromopyridin-4-yl)propanoic acid.

G start Identify Waste: 3-(3-Bromopyridin-4-yl)propanoic acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as 'Halogenated Organic Solid Waste' ppe->segregate container Select Compatible, Labeled Waste Container segregate->container store Store in Secondary Containment in a Designated SAA container->store spill Spill Occurs? store->spill spill_protocol Execute Spill Cleanup Protocol spill->spill_protocol Yes contact_ehs Container Full? Contact EHS for Disposal spill->contact_ehs No spill_protocol->store end Waste Safely Managed for Incineration contact_ehs->end

Caption: Disposal workflow for 3-(3-Bromopyridin-4-yl)propanoic acid.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health website. [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from CWU website. [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Retrieved from CDMS website. [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from EMS website. [Link]

  • MLO. (2019, June 15). Laboratory Waste Management: The New Regulations. Retrieved from MLO website. [Link]

  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from Clean Management website. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet: PYRIDINE. Retrieved from ChemSupply website. [Link]

  • Sciencemadness Wiki. (n.d.). Proper disposal of chemicals. Retrieved from Sciencemadness Wiki. [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from OSHA website. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 233243, 3-(Pyridin-4-yl)propanoic acid. Retrieved from PubChem website. [Link]

  • NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from oc-praktikum.de. [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from NCBI Bookshelf. [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response. Retrieved from OSHA website. [Link]

  • OSHA.com. (2024, January 26). RCRA Compliance: Navigating Hazardous Waste Regulations with Confidence. Retrieved from OSHA.com. [Link]

Sources

Handling

Personal Protective Equipment & Handling Guide: 3-(3-Bromopyridin-4-yl)propanoic acid

Executive Safety Summary Do not treat this compound as a generic reagent. 3-(3-Bromopyridin-4-yl)propanoic acid is a bifunctional intermediate containing a halogenated pyridine ring and a carboxylic acid tail.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Do not treat this compound as a generic reagent. 3-(3-Bromopyridin-4-yl)propanoic acid is a bifunctional intermediate containing a halogenated pyridine ring and a carboxylic acid tail. This structural duality presents a compound risk profile: corrosivity (from the acid) combined with potential neurotoxicity/sensitization (typical of halogenated pyridines).

  • Primary Hazard: Skin/Eye irritation (Category 2) and Respiratory tract irritation (Category 3).

  • Hidden Hazard: As a solid organic acid, it is prone to static charge buildup, increasing the risk of particulate inhalation during weighing.

  • Critical Action: All solid handling must occur inside a certified fume hood. Double-gloving is mandatory when solubilized.

Hazard Architecture & Risk Assessment

To understand the PPE requirements, we must deconstruct the molecule. We do not rely on generic safety data sheets alone; we look at the functional groups to predict behavior.

Functional GroupAssociated HazardPhysiological Impact
Carboxylic Acid (-COOH) Corrosive / IrritantDirect tissue damage to mucous membranes; lowers pH on contact with moisture (sweat/tears).
Brominated Pyridine Systemic ToxicityPyridine derivatives can be absorbed transdermally. Halogenation often increases lipophilicity, potentially aiding skin absorption.
Physical State (Solid) Particulate InhalationFine dusts can bypass nasal hairs and lodge in the bronchial tree, causing chronic sensitization.

PPE Matrix: The Defense System

This is not a suggestion list; it is a barrier protocol designed to prevent permeation and inhalation.

Personal Protective Equipment Specifications
ComponentStandardSpecification & "The Why"
Hand Protection Double Nitrile Inner Layer: 4 mil nitrile (inspection white).Outer Layer: 5-8 mil nitrile (contrast color).Reasoning: Halogenated heterocycles can permeate thin nitrile. The second layer provides a "breakthrough buffer" and allows you to strip the outer glove immediately if contaminated without exposing skin.
Eye Protection ANSI Z87.1 Goggles Chemical Splash Goggles (Not Safety Glasses).Reasoning: As an acid, this compound can cause irreversible corneal opacity upon contact. Safety glasses do not seal against airborne dust or splashes.
Respiratory Engineering Control Fume Hood (Face Velocity: 80-100 fpm). Reasoning: N95 respirators are insufficient for chemical vapors if the solid sublimes or reacts. The hood is the primary barrier.
Body Defense Lab Coat + Apron Cotton/Poly Lab Coat (Buttoned). Add a Chemical Resistant Apron if handling >5g or liquid solutions.Reasoning: Protects personal clothing from dust accumulation which can be tracked home.
Visualization: PPE Decision Logic

This diagram illustrates the decision-making process for selecting the correct protection level based on the operation.

PPE_Decision_Tree cluster_rationale Rationale Start Start: Handling 3-(3-Bromopyridin-4-yl)propanoic acid State_Check Is the compound Solid or in Solution? Start->State_Check Solid Solid State (Powder) State_Check->Solid Solution Solubilized (Liquid) State_Check->Solution Solid_PPE REQUIRED: 1. Fume Hood (Sash < 18") 2. Splash Goggles 3. Single Nitrile Gloves 4. Anti-static Gun Solid->Solid_PPE Solution_PPE REQUIRED: 1. Fume Hood 2. Splash Goggles 3. DOUBLE Nitrile Gloves 4. Chemical Apron Solution->Solution_PPE Rationale_Node Solvents increase skin permeation rates of pyridine derivatives. Solution_PPE->Rationale_Node

Figure 1: PPE Hierarchy based on physical state. Note the escalation to double-gloving when solvents are introduced.

Operational Protocol: From Shelf to Synthesis

Phase 1: Weighing & Transfer (The Highest Risk Moment)

Context: 90% of laboratory exposures occur during the transfer of solids due to static charge and spillage.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the spatula and weighing boat before touching the powder. Brominated organic acids are often "fluffy" and prone to static fly-away.

  • The "Tunnel" Technique: Do not weigh on the open bench. Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop the sash at the lowest working height.

  • Clean-As-You-Go: Immediately wipe the balance area with a moist tissue (methanol or water) after weighing. Do not leave "invisible" dust.[1][2][3]

Phase 2: Solubilization
  • Exotherm Check: When dissolving in basic solvents (e.g., amines, hydroxide solutions), expect a mild exotherm as the carboxylic acid deprotonates. Add solvent slowly.

  • Solvent Choice: If using DMSO or DMF, be hyper-vigilant. These solvents are "skin carriers" and will transport the bromopyridine moiety through your gloves and skin into your bloodstream rapidly [1].

Phase 3: Disposal & Waste Management

Context: Improper disposal of halogenated organics is a major compliance violation.

  • Segregation: This compound is a Halogenated Organic .[4] It must NOT go into the general "Organic Solvents" drum if your waste hauler separates halogens (most do, as they require higher incineration temperatures).

  • Acidic Waste: If the material is in an acidic solution, ensure the waste container is compatible (glass or HDPE, not metal).

  • Labeling: clearly mark the tag with "Contains Halogenated Pyridine."

Visualization: Operational Workflow

Handling_Workflow Storage Storage (Cool, Dry, Dark) Weighing Weighing (In Hood, Anti-static) Storage->Weighing Check Container Integrity Reaction Reaction (Closed Vessel) Weighing->Reaction Dissolve Carefully Quench Quench/Workup (Control Exotherm) Reaction->Quench Monitor pH Waste Waste Disposal (Halogenated Stream) Quench->Waste Segregate

Figure 2: The lifecycle of the reagent. Note the specific waste stream requirement.

Emergency Response Protocols

Scenario A: Spillage of Solid

  • Evacuate the immediate area of personnel.

  • Don PPE: Goggles, double gloves, N95 (if outside hood).

  • Cover: Gently cover the spill with a paper towel dampened with water (to prevent dust generation).

  • Sweep: Scoop up the damp material. Do not dry sweep.

  • Clean: Wipe surface with 10% Sodium Carbonate (to neutralize any acid residue) followed by water.

Scenario B: Skin Contact

  • Strip: Remove contaminated gloves/clothing immediately.[5] Do not peel gloves over the skin; peel them away.

  • Flush: Wash with soap and lukewarm water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin; this will drive the chemical deeper into the dermis [2].

  • Report: Consult a physician if redness appears.[6]

References

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

Sources

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